molecular formula C11H13ClO2 B165054 2-(4-Chlorophenyl)-3-methylbutanoic acid CAS No. 2012-74-0

2-(4-Chlorophenyl)-3-methylbutanoic acid

Cat. No. B165054
CAS RN: 2012-74-0
M. Wt: 212.67 g/mol
InChI Key: VTJMSIIXXKNIDJ-UHFFFAOYSA-N
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Patent
US04344895

Procedure details

10 g of the product of Step D were added to a mixture of 50 ml of petroleum ether (b.p.=35°-70° C.) and 20 ml of thionyl chloride and the mixture was refluxed for 4 hours and was then cooled. The mixture was evaporated to dryness to obtain 10.8 g of D 2-isopropyl-2-p-chlorophenyl acetyl chloride.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[C:5](O)=[O:6])([CH3:3])[CH3:2].S(Cl)([Cl:17])=O>>[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[C:5]([Cl:17])=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C(C(=O)O)C1=CC=C(C=C1)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
petroleum ether
Quantity
50 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)Cl)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.